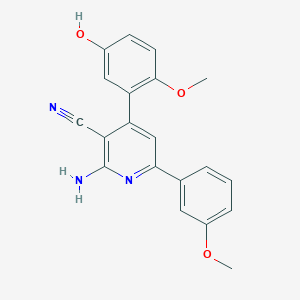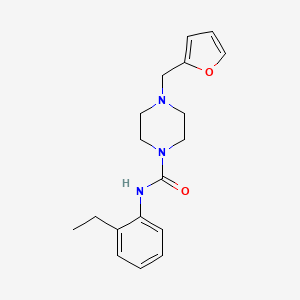![molecular formula C20H21F3N2O2 B5336426 2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol is a chemical compound that is commonly known as TAK-659. It is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that is involved in the signaling pathways of B-cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 is a selective and potent inhibitor of BTK, which is an enzyme that plays a crucial role in the signaling pathways of B-cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which is important for cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, TAK-659 has been shown to inhibit the activation of B-cells and reduce the levels of autoantibodies in autoimmune disorders. TAK-659 has also been shown to induce apoptosis and inhibit tumor growth in cancer models. However, the exact biochemical and physiological effects of TAK-659 may vary depending on the specific disease and cell type.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other signaling pathways. TAK-659 also has good pharmacokinetic properties, which allows for its efficient absorption and distribution in vivo. However, TAK-659 also has some limitations for lab experiments, including its potential toxicity and off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on TAK-659, including its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of TAK-659. The development of new analogs and derivatives of TAK-659 may also lead to the discovery of more potent and selective inhibitors of BTK. The combination of TAK-659 with other targeted therapies may also enhance its therapeutic efficacy and reduce the potential toxicity. Overall, the research on TAK-659 has great potential for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The detailed synthesis method has been described in various research articles and patents. One of the commonly used methods involves the reaction of 3-(2-aminoethyl)pyridine with 3-(trifluoromethyl)benzaldehyde to form an intermediate compound, which is then coupled with 3-piperidin-1-ylpropanoic acid to yield TAK-659. The purity and yield of the final product can be optimized by various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer, BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition by TAK-659 has been shown to induce apoptosis and inhibit tumor growth in preclinical models. TAK-659 has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus, where B-cells play a crucial role in the pathogenesis of the disease. TAK-659 has been shown to reduce the levels of autoantibodies and inhibit the activation of B-cells in preclinical models of autoimmune disorders.
Propiedades
IUPAC Name |
(3-hydroxypyridin-2-yl)-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-6-1-4-14(12-16)8-9-15-5-3-11-25(13-15)19(27)18-17(26)7-2-10-24-18/h1-2,4,6-7,10,12,15,26H,3,5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRUTGSAMRLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-3-phenylpropanamide](/img/structure/B5336350.png)

amino]methyl}-6,8-dimethylquinolin-2(1H)-one](/img/structure/B5336364.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5336370.png)
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![2-(4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B5336387.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![1-[(2,4-dimethoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B5336395.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5336397.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336416.png)

![ethyl 2-{5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5336434.png)
